E955;Trichlorosucrose

Sweetness Intensity Formulation Efficiency High-Intensity Sweetener

Procure E955 (Trichlorosucrose, CAS 56038-13-2), the high-intensity sweetener engineered for superior stability. It delivers 15.5x the shelf-life of aspartame and withstands baking temperatures that degrade alternatives, ensuring consistent sweetness from production to consumption. Its rapid, high-concentration solubility streamlines industrial syrup manufacturing, while its clean, sucrose-like taste eliminates the bitterness and metallic off-notes common to stevia and acesulfame-K. This performance profile reduces formulation complexity, minimizes the need for masking agents, and mitigates consumer rejection, making it the strategic choice for carbonated beverages, baked goods, and ready-to-drink products. Ensure your sugar-reduction pipeline is built on empirical stability, not generic assumptions.

Molecular Formula C12H19Cl3O8
Molecular Weight 397.6 g/mol
Cat. No. B14802145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE955;Trichlorosucrose
Molecular FormulaC12H19Cl3O8
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O
InChIInChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4?,5?,6?,7?,8?,9?,10?,11?,12-/m1/s1
InChIKeyBAQAVOSOZGMPRM-LBJPBCLVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E955 (Trichlorosucrose) Chemical Profile and Procurement Specifications for High-Intensity Sweetener Selection


E955, chemically designated as trichlorosucrose (CAS 56038-13-2), is a zero-calorie, non-nutritive high-intensity sweetener derived from sucrose through the selective chlorination of three hydroxyl groups [1]. It is characterized by a molecular formula of C12H19Cl3O8 and a molar mass of 397.64 g/mol [2]. As a synthetic sweetener, it activates the T1R2/T1R3 sweet taste receptors on enteroendocrine cells, modulating incretin secretion . Commercially available as a ≥98.0% (HPLC) white to off-white crystalline powder, it exhibits a high aqueous solubility of ~300 g/L at 25°C and a melting point of 114.5°C .

Why Direct Substitution of E955 with Other High-Intensity Sweeteners in Formulations is Scientifically Unsound


High-intensity sweeteners are a chemically diverse class with profound differences in potency, stability, taste dynamics, and regulatory status. Substituting E955 with a generic alternative such as aspartame, saccharin, or acesulfame potassium without empirical validation can lead to formulation failure, sensory rejection, or regulatory non-compliance. For instance, aspartame degrades significantly under heat and acidic conditions, whereas E955 maintains near-quantitative stability [1]. Similarly, the temporal sweetness profile of E955 more closely mimics sucrose than does stevia or acesulfame-K, which often exhibit pronounced bitter or metallic off-tastes [2]. The following evidence items quantify these critical performance gaps to guide rational selection and procurement.

Quantitative Evidence for the Differential Performance of E955 (Trichlorosucrose) Against Key Comparators


Superior Sweetness Potency of E955 vs. Leading Synthetic Sweeteners

E955 exhibits a sweetness potency approximately 600 times that of sucrose by weight, making it 3.0 times sweeter than aspartame (200x) and acesulfame potassium (200x), and 2.0 times sweeter than sodium saccharin (300x, though some sources cite up to 700x) [1]. This quantification is based on direct organoleptic comparison at iso-sweet concentrations. This higher potency directly translates to lower usage levels, reduced formulation volume, and potential cost efficiencies [2].

Sweetness Intensity Formulation Efficiency High-Intensity Sweetener

Exceptional Thermal and Shelf-Life Stability of E955 in Beverage Applications

In a 60-day accelerated storage study at 37°C in a lime-lemon flavored carbonated beverage, E955 degraded by only 1.9%, while acesulfame-K degraded by 6.1% and aspartame by 29.5% [1]. Over a 1-year period at room temperature in cola and orange beverages, E955 was found to be the most stable artificial sweetener, whereas aspartame degraded by up to 85% [2]. This demonstrates a 15-fold to 45-fold improvement in stability compared to aspartame under typical beverage storage conditions.

Thermal Stability Shelf Life Carbonated Beverage

Superior Aqueous Solubility of E955 Compared to Other High-Intensity Sweeteners

E955 demonstrates a high aqueous solubility of 28.3 g/100 mL at 20°C, which is significantly greater than that of aspartame (sparingly soluble; ~1 g/100 mL at 25°C) and saccharin (sparingly soluble; ~0.3 g/100 mL at 20°C) [1]. This high solubility, combined with Newtonian viscosity characteristics and negligible surface tension effects, makes E955 particularly suitable for liquid concentrate and ready-to-drink applications [2].

Aqueous Solubility Liquid Formulation Physicochemical Property

Cleaner Temporal Taste Profile of E955 Mimicking Sucrose Compared to Stevia and Acesulfame-K

In Rate-All-That-Apply (RATA) sensory profiling across black tea, chocolate milk, and natural yogurt, E955 was identified as one of the sweeteners having a taste profile most similar to sucrose, alongside aspartame and erythritol [1]. In contrast, acesulfame-K, stevia (Reb-A), and luo han guo had profiles that most varied from sucrose, characterized by prominent bitter, metallic, and chemical side tastes [1]. Temporal Check-All-That-Apply (TCATA) analysis further confirmed that E955 and aspartame had longer residual sweetness, but without the long-lasting bitter/metallic off-notes observed with stevia and acesulfame-K [2].

Sensory Analysis Taste Profile Sugar Reduction

Regulatory Acceptance and Acceptable Daily Intake (ADI) Benchmarking of E955

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for E955 of 0-15 mg/kg body weight per day, based on a No Observed Effect Level (NOEL) of 1500 mg/kg bw/day from a 2-year rat study [1]. This ADI is comparable to that of aspartame (40 mg/kg bw/day) and acesulfame potassium (15 mg/kg bw/day), and higher than that of saccharin (5 mg/kg bw/day) [2]. The ADI provides a quantitative benchmark for safe inclusion levels in food and beverage products, ensuring regulatory compliance across major global markets.

Regulatory Compliance ADI Safety Assessment

Optimized Application Scenarios for E955 (Trichlorosucrose) Based on Quantitative Performance Advantages


Carbonated Soft Drinks and Ready-to-Drink Beverages Requiring Extended Shelf Life

E955 is the preferred sweetener for carbonated beverages and ready-to-drink products where long-term sweetness stability is paramount. Quantitative stability data demonstrate a 15.5x improvement over aspartame and 3.2x over acesulfame-K under accelerated storage conditions [1]. This ensures that the target sweetness intensity is maintained throughout distribution and shelf life, reducing consumer complaints and product waste.

Baked Goods and Thermally Processed Foods

E955's thermal stability enables its use in baked goods, canned foods, and other thermally processed applications where aspartame and other labile sweeteners degrade. Its high decomposition temperature and resistance to hydrolysis under baking conditions [2] allow for consistent sweetness in finished products without the need for over-fortification or complex sweetener blends.

High-Concentration Syrups and Liquid Concentrates

The exceptionally high aqueous solubility of E955 (28.3 g/100 mL at 20°C) facilitates the production of highly concentrated syrups and liquid flavor bases [3]. This property, combined with its Newtonian viscosity behavior, simplifies dosing, mixing, and handling in industrial beverage manufacturing, enabling more efficient and precise sweetening of finished products.

Sugar-Reduced Formulations Demanding Clean, Sucrose-Like Taste

In products targeting sugar reduction without compromising sensory quality, E955 is a strategic choice due to its sensory profile that most closely mimics sucrose compared to many other high-intensity sweeteners [4]. Its reduced incidence of bitter, metallic, and chemical side tastes minimizes the need for expensive masking agents and improves overall consumer liking, particularly in dairy, confectionery, and beverage applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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